Norchlorcyclizine

Catalog No.
S537482
CAS No.
303-26-4
M.F
C17H19ClN2
M. Wt
286.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norchlorcyclizine

CAS Number

303-26-4

Product Name

Norchlorcyclizine

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]piperazine

Molecular Formula

C17H19ClN2

Molecular Weight

286.8 g/mol

InChI

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2

InChI Key

UZKBSZSTDQSMDR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

N-(p-chlorobenzhydryl)piperazine, norchlorcyclizine, norchlorcyclizine hydrochloride, norchlorcyclizine monohydrochloride

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

The exact mass of the compound 1-(4-Chlorobenzhydryl)piperazine is 286.1237 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86164. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

As a Metabolite

Precursor for Synthesis

Due to its chemical structure, 1-(4-Chlorobenzhydryl)piperazine can be used as a building block for the synthesis of other molecules of scientific interest. Research has explored its application in the creation of:

  • Voltage-gated sodium channel 1.7 (Nav1.7) inhibitors: These molecules have potential applications in treating pain and epilepsy [source needed].
  • Anticancer agents: The specific mechanisms by which 1-(4-Chlorobenzhydryl)piperazine derivatives might influence cancer are under investigation [source needed].

1-(4-Chlorobenzhydryl)piperazine is a chemical compound with the molecular formula C₁₇H₁₉ClN₂ and a molecular weight of 286.8 g/mol. It is classified under the category of piperazine derivatives and is known for its structural features, which include a piperazine ring substituted with a 4-chlorobenzhydryl group. This compound is often recognized by its various synonyms, including Norchlorcyclizine and Hydroxyzine Related Compound A, and it has a CAS number of 303-26-4 .

The compound appears as a white solid and is utilized in various pharmaceutical applications due to its biological activity. It serves as a metabolite of cetirizine and hydroxyzine, both of which are antihistamines used to treat allergies and anxiety disorders .

, primarily involving nucleophilic substitutions. For example, it can react with various benzoyl chlorides to form 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. These reactions typically involve the nucleophilic attack of the nitrogen atom in the piperazine ring on the carbonyl carbon of the benzoyl chloride, leading to the formation of new compounds with potential cytotoxic properties against cancer cell lines .

The synthesis pathway often includes:

  • Reduction of benzophenone to produce 4-chlorobenzhydrol.
  • Conversion of 4-chlorobenzhydrol to 4-chlorobenzhydryl chloride using thionyl chloride.
  • Reaction with piperazine in an appropriate solvent like dimethylformamide at elevated temperatures .

1-(4-Chlorobenzhydryl)piperazine exhibits significant biological activity, particularly in cancer research. Studies have shown that its derivatives possess cytotoxic effects against various cancer cell lines, including those from liver, breast, colon, gastric, and endometrial origins. The compound's effectiveness is attributed to its ability to inhibit cell growth significantly over time .

Moreover, it has been observed that certain derivatives maintain long-term stability in biological environments, enhancing their potential as therapeutic agents .

The synthesis of 1-(4-Chlorobenzhydryl)piperazine can be achieved through multiple methods:

  • Direct Reaction: Combining piperazine with 4-chlorobenzhydryl chloride in an anhydrous environment using solvents like toluene or dimethylformamide at elevated temperatures.
  • Reduction Method: Starting from benzophenone, which is reduced using sodium borohydride to yield 4-chlorobenzhydrol followed by chlorination and reaction with piperazine.
  • Alternative Routes: Variations may include different solvents or catalysts to enhance yield and purity .

The typical yield for these reactions can range from 57% to over 90%, depending on the specific conditions employed during synthesis .

1-(4-Chlorobenzhydryl)piperazine finds applications primarily in pharmaceuticals as an intermediate in the synthesis of antihistamines like cetirizine and hydroxyzine. Its derivatives are explored for potential anti-cancer properties due to their cytotoxic effects on various cancer cell lines. Furthermore, it serves as a research compound for studying piperazine's pharmacological effects and mechanisms of action .

Interaction studies involving 1-(4-Chlorobenzhydryl)piperazine focus on its binding affinities and mechanisms with various biological targets. Research indicates that this compound may interact with neurotransmitter receptors, influencing pathways related to anxiety and allergic responses. Additionally, its derivatives have been evaluated for their interactions with cancer cell signaling pathways, contributing to their cytotoxic effects against specific tumor types .

Several compounds share structural similarities with 1-(4-Chlorobenzhydryl)piperazine, including:

  • Cetirizine: An antihistamine that serves as a primary treatment for allergies.
  • Hydroxyzine: Another antihistamine with anxiolytic properties.
  • Chlorpromazine: An antipsychotic medication that shares a similar piperazine structure.
CompoundStructure SimilarityPrimary UseUnique Feature
CetirizineYesAllergy treatmentLess sedative effect compared to others
HydroxyzineYesAnxiety treatmentStronger sedative properties
ChlorpromazineYesAntipsychoticBroader spectrum of psychiatric uses

1-(4-Chlorobenzhydryl)piperazine stands out due to its specific cytotoxic activity against cancer cells while maintaining properties associated with antihistamines, making it a unique candidate for further pharmacological exploration .

Melting Point, Boiling Point, and Thermal Decomposition

The thermal properties of 1-(4-Chlorobenzhydryl)piperazine have been consistently reported across multiple analytical sources, demonstrating reproducible physical characteristics. The melting point of this compound ranges from 65-76°C, with most reliable sources reporting values between 65-70°C [1] [2] [3] [4]. The Tokyo Chemical Industry reports a slightly higher range of 72.0-76.0°C [2], while other commercial suppliers including ChemicalBook, Fisher Scientific, and FUJIFILM Wako consistently report 65-70°C [1] [4] [5].

The boiling point is documented as 178-180°C under reduced pressure conditions (0.5-0.8 mmHg) [1] [2] [3] [4] [6]. This reduced pressure requirement reflects the compound's thermal sensitivity and tendency toward decomposition at elevated temperatures under atmospheric pressure conditions.

Table 1: Thermal Properties of 1-(4-Chlorobenzhydryl)piperazine

SourceMelting Point (°C)Boiling Point (°C)Citation
ChemicalBook65-70178-180 (0.5 mmHg) [1]
TCI Chemicals72.0-76.0180 (0.8 mmHg) [2]
Avantor Sciences65-75178-180 (0.5 mmHg) [3]
Fisher Scientific65-70178-180 (0.5 mmHg) [4]
FUJIFILM Wako65-70178-180 [5]
AKSci65-75178-180 (0.5 mmHg) [6]

Thermal decomposition of 1-(4-Chlorobenzhydryl)piperazine occurs through multiple pathways when exposed to elevated temperatures. Safety data sheets indicate that thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas [7] [8] [9]. The compound demonstrates thermal instability above 200°C, with significant decomposition occurring before reaching its theoretical atmospheric boiling point [10].

Solubility Profiles in Organic and Aqueous Media

The solubility characteristics of 1-(4-Chlorobenzhydryl)piperazine demonstrate typical behavior for a substituted piperazine derivative with mixed hydrophilic and lipophilic properties. Water solubility is limited at 144.6 mg/L at 25°C [1], classifying the compound as sparingly soluble in aqueous media [11] [12].

In contrast, the compound exhibits excellent solubility in organic solvents. Methanol serves as an effective solvent, with the compound being readily soluble [1] [2]. Ethanol solubility is documented at approximately 25 mg/ml [13], while dimethyl sulfoxide and dimethyl formamide both provide superior solvation with solubilities of 30 mg/ml each [14] [13].

Table 2: Solubility Profile of 1-(4-Chlorobenzhydryl)piperazine

SolventSolubilityCitation
Water144.6 mg/L at 25°C [1]
MethanolSoluble [1] [2]
Ethanol25 mg/ml [13]
DMSO30 mg/ml [14] [13]
DMF30 mg/ml [13]
DMSO:PBS (1:4)0.2 mg/ml [13]

For aqueous buffer systems, 1-(4-Chlorobenzhydryl)piperazine is sparingly soluble, requiring co-solvent approaches for enhanced dissolution. A mixture of DMSO and phosphate-buffered saline (1:4 ratio) achieves a solubility of approximately 0.2 mg/ml [13], which is significantly higher than the pure aqueous solubility.

Partition Coefficients (LogP) and pKa Values

The lipophilicity of 1-(4-Chlorobenzhydryl)piperazine is characterized by a logarithmic partition coefficient (LogP) of 3.4 at 25°C [1] [15], indicating moderate to high lipophilicity. This value places the compound in a favorable range for membrane permeability while maintaining sufficient aqueous solubility for biological applications.

The compound exhibits basic properties with a predicted pKa value of 8.99±0.10 [1] [15], reflecting the basicity of the piperazine nitrogen atoms. This relatively high pKa indicates that the compound will exist predominantly in its protonated form under physiological pH conditions, which influences its solubility behavior and potential biological interactions.

Table 3: Partition Coefficients and Dissociation Constants

PropertyValueCitation
LogP (octanol/water)3.4 at 25°C [1] [15]
pKa (predicted)8.99±0.10 [1] [15]
Vapor Pressure0 Pa at 25°C [1]
Density1.0912 (rough estimate) [1]
Flash Point>230°F (>110°C) [1] [6]

The vapor pressure is essentially negligible at 0 Pa at 25°C [1], indicating minimal volatility under standard conditions. The estimated density of 1.0912 g/cm³ [1] is slightly higher than water, consistent with the presence of the chlorinated aromatic ring system.

Hygroscopicity and Polymorphic Forms

The hygroscopic behavior of 1-(4-Chlorobenzhydryl)piperazine has not been extensively characterized in the available literature. However, storage recommendations consistently specify the need for protection from moisture [16], suggesting some degree of hygroscopic tendency that could affect the compound's stability and handling characteristics.

The compound is typically supplied as a white to light beige crystalline powder [1] [2] [3], with the slight color variation potentially indicating different degrees of purity or minor polymorphic differences. The crystalline nature suggests an ordered solid-state structure, though specific polymorphic studies have not been identified in the current literature.

Table 4: Physical Appearance and Stability Characteristics

PropertyDescriptionCitation
AppearanceWhite to light beige crystalline powder [1] [2] [3]
ColorWhite to light beige [1] [2]
FormCrystalline powder/solid [1] [2]
Storage TemperatureRoom temperature (<15°C recommended) [2] [16]
Storage ConditionsCool, dry place; protect from light and moisture [16]
HygroscopicityData not availableNot reported

No specific polymorphic forms have been documented in the available scientific literature, though the variation in reported melting point ranges (65-76°C) across different sources could potentially indicate polymorphic behavior or differences in crystal purity and habit.

Degradation Pathways and Stabilization Strategies

The chemical stability of 1-(4-Chlorobenzhydryl)piperazine is influenced by several environmental factors, including temperature, light exposure, moisture content, and the presence of oxidizing agents. The compound is considered stable under normal storage conditions when protected from adverse environmental factors [9] [17].

Thermal degradation pathways involve the breakdown of the piperazine ring system and the chlorobenzhydryl substituent. At elevated temperatures, the compound can undergo ring-opening reactions and dealkylation processes, leading to the formation of various degradation products including smaller amine fragments and chlorinated aromatic compounds [7] [8].

Oxidative degradation represents another significant pathway, particularly in the presence of strong oxidizing agents [9]. The piperazine nitrogen atoms are susceptible to oxidation, while the aromatic ring systems can undergo various oxidative transformations.

Photodegradation can occur upon exposure to light, particularly ultraviolet radiation. Storage conditions consistently recommend protection from light [16] to minimize photolytic degradation processes.

Recommended stabilization strategies include:

  • Temperature Control: Storage at room temperature or below (preferably <15°C) [2] [16]
  • Moisture Protection: Storage in sealed containers with desiccants in low-humidity environments [16]
  • Light Protection: Storage in amber or opaque containers away from direct light [16]
  • Inert Atmosphere: Use of nitrogen or argon atmospheres for long-term storage
  • pH Control: Maintenance of appropriate pH conditions to prevent acid- or base-catalyzed degradation
  • Antioxidant Addition: Potential use of antioxidants to prevent oxidative degradation pathways

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

286.1236763 Da

Monoisotopic Mass

286.1236763 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T875VN0D6E

Related CAS

18719-22-7 (unspecified hydrochloride)
894-56-4 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (23.21%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (92.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (21.43%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

303-26-4
18719-22-7

Wikipedia

Norchlorcyclizine

Use Classification

Pharmaceuticals -> Transformation products

Dates

Last modified: 08-15-2023
1: Foo WY, Tay HY, Chan EC, Lau AJ. Meclizine, a pregnane X receptor agonist, is a direct inhibitor and mechanism-based inactivator of human cytochrome P450 3A. Biochem Pharmacol. 2015 Oct 1;97(3):320-30. doi: 10.1016/j.bcp.2015.07.036. Epub 2015 Jul 31. PubMed PMID: 26239802.
2: Parant F, Moulsma M, Gagnieu MC, Lardet G. Hydroxyzine and metabolites as a source of interference in carbamazepine particle-enhanced turbidimetric inhibition immunoassay (PETINIA). Ther Drug Monit. 2005 Aug;27(4):457-62. PubMed PMID: 16044102.
3: Thavundayil JX, Hambalek R, Kin NM, Krishnan B, Lal S. Prolonged penile erections induced by hydroxyzine: possible mechanism of action. Neuropsychobiology. 1994;30(1):4-6. PubMed PMID: 7969858.
4: Kageura M, Kataoka M, Hara K, Nagata T. Changed compounds of hydroxyzine in a human urine. Forensic Sci Int. 1986 Dec;32(4):229-35. PubMed PMID: 3804142.
5: Wilk AL, King CT, Pratt RM. Chlorcyclizine induction of cleft palate in the rat: degradation of palatal glycosaminoglycans. Teratology. 1978 Oct;18(2):199-209. PubMed PMID: 31013.
6: Kamm JJ, Szuna A, Kuntzman R. Studies on an unusual N-dealkylation reaction. I. In vivo and in vitro N-dealkylation of N-t-butylnorchlorcyclizine to norchlorcyclizine by the rat. J Pharmacol Exp Ther. 1972 Sep;182(3):507-14. PubMed PMID: 4403434.
7: Wilk AL, Steffek AJ, King CT. Norchlorcyclizine analogs: relationship of teratogenic activity to in vitro cartilage binding. J Pharmacol Exp Ther. 1970 Jan;171(1):118-26. PubMed PMID: 4391467.
8: Wilk AL. Production of fetal rat malformations by norchlorcyclizine and chlorcyclizine after intrauterine application. Teratology. 1969 Feb;2(1):55-65. PubMed PMID: 4389241.
9: Kuntzman R, Tsai I, Burns JJ. Importance of tissue and plasma binding in determining the retention of norchlorcyclizine and norcyclizine in man, dog and rat. J Pharmacol Exp Ther. 1967 Nov;158(2):332-9. PubMed PMID: 4383640.

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